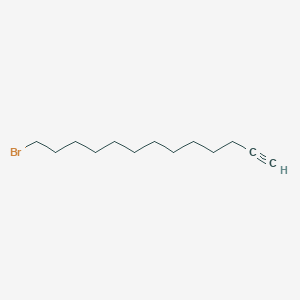

13-Bromotridec-1-yne

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

13-bromotridec-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h1H,3-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCYIIRDJMJWTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538771 | |

| Record name | 13-Bromotridec-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87494-58-4 | |

| Record name | 13-Bromotridec-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reactivity and Mechanistic Investigations of 13 Bromotridec 1 Yne and Bromoalkyne Derivatives

Carbon-Carbon Bond Forming Reactions

The construction of new carbon-carbon bonds is a cornerstone of organic synthesis. For molecules like 13-bromotridec-1-yne, this can be achieved by leveraging the reactivity of either the terminal alkyne or the alkyl bromide. Transition metal catalysis, in particular, has unlocked a multitude of selective and efficient methods for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are renowned for their versatility and efficiency in mediating a wide range of cross-coupling reactions. These reactions have become indispensable tools for the synthesis of complex organic molecules.

While the Sonogashira coupling traditionally involves the reaction of a terminal alkyne with an aryl or vinyl halide, the principles of palladium catalysis can be extended to functionalize the bromide end of this compound. wikipedia.org Similarly, the Suzuki coupling, which pairs an organoboron compound with an organohalide, offers a powerful method for creating new carbon-carbon bonds at the site of the bromine atom.

Recent advancements have focused on achieving high stereoselectivity in these reactions. For instance, the use of specific phosphine (B1218219) ligands in Suzuki-Miyaura coupling can control the stereochemical outcome, leading to the formation of tetrasubstituted alkenes with excellent Z/E selectivity. nih.gov Although direct examples involving this compound are not prevalent in the literature, the established methodologies for alkyl bromides provide a strong foundation for its stereoselective functionalization.

Detailed research findings on related systems suggest that the choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and stereocontrol. For example, in copper-free Sonogashira couplings of aryl iodides with alkyne-encoded proteins, specific aminopyrimidine-palladium(II) complexes have shown high efficiency in aqueous media. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Key Feature |

| Alkyl Bromide | Organoboron Compound | Pd catalyst, phosphine ligand | Alkylated/Arylated Product | Stereoselective C-C bond formation |

| Aryl Iodide | Terminal Alkyne | Pd/Cu or Cu-free Pd catalyst | Aryl Alkyne | Functionalization of the alkyne |

The synthesis of conjugated 1,3-enynes, a valuable motif in natural products and functional materials, can be achieved through the palladium-catalyzed coupling of bromoalkynes with unactivated alkenes. nih.govorganic-chemistry.org This transformation often proceeds via a Heck-type mechanism. nih.gov The reaction involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

The Sonogashira reaction between terminal alkynes and alkenyl halides is a widely used method for constructing 1,3-enynes due to the accessibility of the starting materials. nih.gov Palladium catalysis has also been successfully applied to the synthesis of 1,3-enynes through the three-component coupling of aryl iodides, internal alkynes, and alkynylsilanes, as well as the oxidative coupling of terminal alkynes with alkenes. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| Bromoalkyne | Unactivated Alkene | Palladium complex | Conjugated 1,3-Enyne | Heck-type coupling |

| Terminal Alkyne | Alkenyl Halide | Palladium/Copper | Conjugated 1,3-Enyne | Sonogashira coupling |

| Aryl Iodide, Internal Alkyne, Alkynylsilane | - | Palladium complex | Conjugated 1,3-Enyne | Three-component coupling |

The "inverse" or "formal" Sonogashira reaction presents a complementary strategy where an alkynyl halide is coupled with a C-H bond of an arene or heterocycle. nih.govnih.gov This approach is highly atom-economical as it avoids the pre-functionalization of the C-H bond partner. nih.gov In the context of this compound, the bromoalkyne moiety could theoretically be used to directly alkynylate suitable C-H bonds.

Mechanistically, the reaction can be promoted by various metals, including palladium. nih.gov A proposed mechanism involves the oxidative addition of a Pd(0) catalyst to the carbon-bromine bond of the bromoalkyne, generating an alkynyl-palladium intermediate. nih.gov This electrophilic palladium species can then react with an electron-rich (hetero)arene through an electrophilic-type mechanism to achieve direct alkynylation. nih.gov Recent developments have also demonstrated photoinduced, transition-metal-free inverse Sonogashira couplings using iodoalkynes. rsc.org

Palladium-catalyzed cascade reactions involving bromoalkynes and other alkynes can lead to the regioselective synthesis of multisubstituted benzenes. These reactions often proceed through a series of intramolecular carbopalladations and subsequent cyclization events. For example, 2-bromoalkenediynes can undergo a cascade of 5- and 6-exo-dig carbopalladations, followed by a 6π-electrocyclization and β-hydride elimination to form tricyclic systems with a central benzene (B151609) ring. researchgate.net While a direct example with this compound is not explicitly detailed, the principles of these cascade reactions are applicable to appropriately designed substrates derived from it.

Inverse Sonogashira Coupling for Direct Alkynylation of C-H Bonds

Cross-Coupling Reactions Catalyzed by Alternative Transition Metals (e.g., Iron, Copper)

While palladium has dominated the field of cross-coupling, the use of more earth-abundant and less expensive metals like iron and copper is a growing area of research. beilstein-journals.org

Iron-Catalyzed Reactions: Iron salts have emerged as effective, non-toxic, and environmentally friendly pre-catalysts for a variety of cross-coupling reactions. nih.gov Iron-catalyzed reactions can couple alkyl Grignard reagents with aryl chlorides, triflates, and tosylates under exceptionally mild conditions, tolerating a range of functional groups including alkynes. nih.gov Iron-catalyzed enyne cross-coupling reactions have been developed where alkynyl Grignard reagents react with alkenyl bromides or triflates in the presence of FeCl₃ to produce conjugated enynes in high yields. organic-chemistry.org This highlights the potential for using the alkyne end of this compound in such transformations. Furthermore, iron catalysis is effective in domino reactions of π-systems, offering atom-economical routes to complex molecules. beilstein-journals.org

Copper-Catalyzed Reactions: Copper catalysts are particularly well-suited for coupling reactions involving alkynes. A notable example is the copper(I) iodide-catalyzed cross-coupling of terminal alkynes with 1-bromoalkynes, which provides a simple and mild method for synthesizing unsymmetrical buta-1,3-diynes. organic-chemistry.orgthieme-connect.com This reaction proceeds efficiently in the presence of a suitable ligand, such as tris(o-tolyl)phosphine, and a base. organic-chemistry.orgthieme-connect.com

A mild and efficient copper-catalyzed Hiyama-type cross-coupling of vinylsiloxanes with bromoalkynes has been developed for the synthesis of sensitive enynes. organic-chemistry.org This reaction demonstrates high yields and full retention of stereochemistry, tolerating a variety of sensitive functional groups. organic-chemistry.org Additionally, copper(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents has been reported for the synthesis of internal alkynes. nih.govresearchgate.net

| Catalyst | Reactant 1 | Reactant 2 | Product | Key Advantage |

| Iron (FeCl₃) | Alkynyl Grignard Reagent | Alkenyl Bromide/Triflate | Conjugated Enyne | Cost-effective, environmentally benign organic-chemistry.org |

| Copper (CuI) | Terminal Alkyne | 1-Bromoalkyne | Unsymmetrical Buta-1,3-diyne | Mild conditions, high efficiency organic-chemistry.orgthieme-connect.com |

| Copper | Vinylsiloxane | Bromoalkyne | Sensitive Enyne | High stereoselectivity, broad functional group tolerance organic-chemistry.org |

| Copper (Cu(I)) | 1-Bromoalkyne | Organozinc Reagent | Internal Alkyne | Synthesis of functionalized internal alkynes nih.govresearchgate.net |

Annulation and Cyclization Chemistry

Annulation and cyclization reactions are powerful strategies for the synthesis of cyclic and heterocyclic compounds. Bromoalkynes serve as exceptional substrates in these transformations, enabling the construction of diverse and medicinally relevant scaffolds.

Palladium-catalyzed reactions involving the insertion of isocyanides are a cornerstone of modern synthetic chemistry for creating nitrogen-containing heterocycles. researchgate.netmdpi.com The reaction between bromoalkynes and isocyanides, promoted by a palladium catalyst and a cesium fluoride (B91410) (CsF) promoter, provides a regioselective pathway to highly substituted 5-iminopyrrolone derivatives. rsc.orgrsc.org This transformation is notable for its mild reaction conditions and tolerance of various functional groups. acs.org

The proposed mechanism initiates with the nucleophilic addition of the isocyanide to the bromoalkyne, facilitated by CsF, to form a bromoacrylamide intermediate. rsc.orgrsc.org This intermediate then undergoes oxidative addition to a palladium(0) species, creating a vinylpalladium complex. rsc.org Subsequent insertion of a second isocyanide molecule, followed by intramolecular cyclization and proton abstraction, yields the final 5-iminopyrrolone product. rsc.org This methodology provides a direct and efficient route to these important heterocyclic cores, which are found in numerous natural products and pharmaceuticals. rsc.orgacs.org

Beyond 5-iminopyrrolones, this strategy has been extended to synthesize other complex heterocycles. For instance, palladium-catalyzed cascade reactions of bromoalkynes can produce 4-amino-benzo[b] rsc.orgresearchgate.netoxazepines. acs.org A related palladium-catalyzed cyclization of bromoacrylamides with isocyanides can also yield 2,5-diimino-furans. researchgate.net The versatility of these reactions highlights the power of combining bromoalkyne chemistry with isocyanide insertion for generating molecular diversity. nih.gov

Table 1: Palladium-Catalyzed Annulation of Bromoalkynes and Isocyanides

| Reactants | Catalyst/Promoter | Product Type | Key Features | Citations |

|---|---|---|---|---|

| Bromoalkyne, Isocyanide | Pd(0), CsF | 5-Iminopyrrolone | Regioselective, Mild conditions, Good functional group tolerance | rsc.org, rsc.org, acs.org |

| Bromoalkyne, Isocyanide | Pd Catalyst | 4-Amino-benzo[b] rsc.orgresearchgate.netoxazepine | Cascade reaction | acs.org |

| Bromoacrylamide, Isocyanide | Pd Catalyst | 2,5-Diimino-furan | Cyclization via amide oxygen coordination | researchgate.net |

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry. An efficient method for its synthesis involves the palladium-catalyzed annulation of anilines with bromoalkynes. acs.orgorganic-chemistry.org This approach delivers functionalized 2-phenylindoles and 3-bromoindoles with high atom economy and excellent regio- and stereoselectivity. acs.orgrsc.org

In the synthesis of 2-phenylindoles, the reaction proceeds via a tandem nucleophilic addition/C–H functionalization pathway. acs.orgresearchgate.net Mechanistic studies suggest that the aniline (B41778) first performs an anti-nucleophilic addition to the bromoalkyne, generating a (Z)-N-(2-bromo-1-phenylvinyl)aniline intermediate. researchgate.netacs.org This is followed by a palladium-catalyzed intramolecular C–H functionalization to close the indole ring. acs.orgorganic-chemistry.org The process tolerates a wide range of functional groups, making it a practical tool for constructing biologically active compounds. researchgate.net

A related transformation, the palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes, provides access to functionalized 3-bromoindoles. rsc.org This protocol is valued for its high atom economy and excellent chemo- and regioselectivity. researchgate.netrsc.org The resulting 3-bromoindoles are versatile intermediates that can be further modified, enhancing the synthetic utility of the method. rsc.org

Base-mediated cyclizations offer a transition-metal-free alternative for synthesizing halogenated heterocycles. The synthesis of 2-bromobenzoheterocycles can be achieved through a base-mediated intramolecular cyclization where a bromoalkyne is a key intermediate. dntb.gov.uaresearchgate.net This method has been successfully applied to generate a variety of brominated benzoheterocycles, including 2-bromoindoles. dntb.gov.ua

The reaction often starts from substrates like 2-(gem-dibromovinyl)anilines. dntb.gov.ua In the presence of a base such as cesium carbonate (Cs₂CO₃) or tetra-n-butylammonium fluoride (TBAF), an elimination reaction occurs to form a transient bromoalkyne intermediate. dntb.gov.uaacs.org This intermediate then undergoes a subsequent intramolecular cyclization to furnish the final 2-bromobenzoheterocycle product. researchgate.net Microwave irradiation can be employed to accelerate the synthesis of 2-bromoindoles from 2-(gem-dibromovinyl)anilines in the presence of TBAF, providing excellent yields under metal-free conditions. dntb.gov.ua Mechanistic studies support the role of the bromoalkyne intermediate and have also revealed an exchangeable proton at the C3 position of the resulting indole products. researchgate.net

The hexadehydro-Diels-Alder (HDDA) reaction is a powerful, reagent-free method for generating highly reactive benzyne (B1209423) intermediates from triyne substrates through a thermal [4+2] cycloisomerization. nih.govwikipedia.org Bromoalkynes play a crucial role both as precursors to the triyne substrates required for the HDDA cascade and as reactants that can be trapped by the resulting benzynes. nih.govnsf.gov

In the synthesis of HDDA substrates, bromoalkynes are valuable intermediates. For example, a terminal alkyne can be brominated using N-bromosuccinimide and silver nitrate (B79036) to give a bromoalkyne. nih.gov This bromoalkyne can then be coupled with other alkynes to construct the necessary triyne system that, upon heating, collapses to a benzyne. nih.gov

Furthermore, bromoalkynes themselves can act as trapping agents for benzynes generated via the HDDA reaction. nsf.gov In a copper(I)-catalyzed process, 1-bromo-1-alkynes efficiently react with unsymmetrical benzynes generated from HDDA precursors. nsf.gov This results in a net bromoalkynylation of the benzyne, installing both a bromo and an alkynyl substituent onto the aromatic ring in a single, powerful step. nsf.gov This transformation provides a complementary strategy to hydroalkynylation reactions, offering different regiochemical outcomes. nsf.gov

Table 2: Bromoalkyne Involvement in HDDA Reactions

| Role of Bromoalkyne | Description | Key Transformation | Citations |

|---|---|---|---|

| Synthetic Intermediate | Used to construct the triyne substrate for HDDA. | Bromination of a terminal alkyne, followed by coupling. | nih.gov |

| Trapping Reagent | Reacts with the benzyne formed from the HDDA reaction. | Copper(I)-catalyzed bromoalkynylation of the benzyne. | nsf.gov |

The [2+2+2] cyclotrimerization of alkynes is one of the most efficient and atom-economical methods for constructing highly substituted aromatic rings. mdpi.comrsc.org This reaction can be catalyzed by a variety of transition metals, including nickel, cobalt, rhodium, and iron. mdpi.comnih.govuwindsor.ca While the direct cyclotrimerization of this compound is not extensively detailed, the general methodology is broadly applicable to functionalized alkynes, indicating its potential for bromoalkyne substrates.

The reaction involves the coordination of three alkyne molecules to a metal center, followed by oxidative cyclization to form a metallacyclopentadiene or metallacycloheptatriene intermediate, and subsequent reductive elimination to release the aromatic product and regenerate the catalyst. uwindsor.ca Nickel-based catalysts, in particular, have been shown to be highly effective for the cyclotrimerization of various alkynes, including electron-poor ynoates, affording substituted benzenes in excellent yields and with high regioselectivity. rsc.org The choice of catalyst and reaction conditions can control the regiochemical outcome of the cyclotrimerization of unsymmetrical alkynes, allowing for the selective synthesis of 1,2,4- or 1,3,5-trisubstituted benzene derivatives. uwindsor.ca This powerful reaction provides a direct entry into complex aromatic systems from simple alkyne precursors. nsf.gov

Participation of Bromoalkyne Intermediates in Hexadehydro-Diels-Alder (HDDA) Reactions

Cycloaddition Reactions

Bromoalkynes are valuable partners in cycloaddition reactions, providing access to a range of halogenated heterocyclic compounds. A prominent example is the [3+2] cycloaddition with azides to form triazoles. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is famous for terminal alkynes, related transformations have been developed for internal and haloalkynes.

Iridium dimer complexes have been found to catalyze the [3+2] cycloaddition of azides with bromoalkynes at room temperature. researchgate.net This reaction proceeds with high regioselectivity to yield 1,5-disubstituted 4-bromo-1,2,3-triazoles in good to excellent yields, offering a direct route to new 1,4,5-trisubstituted triazoles. researchgate.netresearchgate.net This contrasts with the regioselectivity typically observed in copper- or ruthenium-catalyzed versions. researchgate.net

In addition to reactions with azides, bromoalkynes can participate in other metal-cocatalyzed cycloadditions. For example, a tandem alkynylative cyclization between in situ-formed N-iminoisoquinolinium ylides and bromoalkynes has been achieved using a silver triflate and copper(I) iodide cocatalyst system. acs.org This process, involving C-H activation, leads to the formation of diverse H-pyrazolo[5,1-a]isoquinolines under mild conditions. acs.org Bromoalkynes also undergo cross-coupling with organoalane reagents, which can then participate in cycloaddition reactions with 2-pyrones to form functionalized benzene derivatives. acs.org Furthermore, palladium-catalyzed [3+2] annulation of alkynes, driven by a diboron (B99234) reagent and iodide, can lead to the formation of complex fused bicyclic systems like azulenes and pseudoazulenes. pku.edu.cn

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,5-Diimino-furan |

| 2-Bromoindoles |

| 3-Bromoindoles |

| 4-Amino-benzo[b] rsc.orgresearchgate.netoxazepine |

| 5-Iminopyrrolone |

| Azulenes |

| Benzo[b] rsc.orgresearchgate.netoxazepines |

| Benzyne |

| Cesium carbonate |

| Copper(I) iodide |

| H-pyrazolo[5,1-a]isoquinolines |

| Indole |

| N-bromosuccinimide |

| Phenyl iodide |

| Pseudoazulenes |

| Silver nitrate |

| Silver triflate |

| Tetra-n-butylammonium fluoride |

| Triazoles |

| Ynoates |

Iridium-Catalyzed [3+2] Cycloaddition of Azides with Bromoalkynes for Triazole Synthesis

The iridium-catalyzed azide-alkyne cycloaddition (IrAAC) has emerged as a powerful method for the synthesis of highly substituted 1,2,3-triazoles. nih.gov Unlike the more common copper- and ruthenium-catalyzed reactions that typically yield 1,4- or 1,5-disubstituted triazoles, iridium catalysis provides a distinct regiochemical outcome, particularly with internal alkynes like bromoalkynes. researchgate.netmdpi.com

Iridium dimer complexes have been shown to effectively catalyze the [3+2] cycloaddition reaction between azides and 1-bromoalkynes under mild, room temperature conditions. researchgate.neteurekaselect.com This process leads to the formation of 1,5-disubstituted 4-bromo-1,2,3-triazoles in yields ranging from reasonable to excellent. researchgate.net This method is significant as it provides a direct pathway to novel 1,4,5-trisubstituted triazoles, which are of considerable interest in medicinal chemistry and materials science. researchgate.netbeilstein-journals.org

The regioselectivity of the iridium-catalyzed reaction is a key feature. While terminal alkynes can show reversed regioselectivity and lower conversion under similar conditions, 1-bromoalkynes consistently yield the 4-bromo-1,5-disubstituted product. researchgate.net The reaction is also noted for its compatibility with various functional groups and its occurrence in aqueous media under mild conditions, highlighting its potential for environmentally friendly and bioorthogonal applications. rsc.org

Theoretical studies using density functional theory (DFT) have provided insight into the reaction mechanism and the origins of its unique regioselectivity. nih.gov The proposed mechanism for the reaction with bromoalkynes involves the initial formation of a six-membered-ring iridacycle intermediate during the oxidative coupling step. nih.gov This intermediate then isomerizes to a less stable metallabicyclic iridium-carbene species, which subsequently undergoes reductive elimination to afford the 4-bromotriazole product. nih.gov This pathway differs from that observed with thioalkynes, which proceed through a more stable metallabicyclic intermediate, explaining the different regiochemical outcomes. nih.gov

Table 1: Iridium-Catalyzed Cycloaddition of Azides with Bromoalkynes

| Catalyst | Substrates | Product | Conditions | Yield | Reference |

| [Ir(COD)(OMe)]2 | 1-Bromoalkynes, Azides | 4-Bromo-1,5-disubstituted-1,2,3-triazoles | Room Temperature | Up to 94% | researchgate.net |

| [Ir(cod)Cl]2 | 2-Alkynyl phenols, Azides | Hydroxyl-functionalized triazoles | 2 mol% catalyst | Not specified | researchgate.net |

Fundamental Mechanistic Elucidation of Bromoalkyne Transformations

Detailed Mechanistic Pathways for Palladium-Catalyzed Processes Involving Bromoalkynes

Palladium-catalyzed reactions are central to modern organic synthesis, and bromoalkynes are valuable substrates in these transformations. The mechanisms of these processes are often complex, involving various palladium oxidation states and intricate catalytic cycles.

A prominent example is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While the classical Sonogashira reaction involves a terminal alkyne, variations using bromoalkynes have been developed. In what is termed an "inverse Sonogashira coupling," a palladium catalyst facilitates the alkynylation of arenes and heterocycles with bromoalkynes. nih.gov The proposed mechanism involves the oxidative addition of the Pd(0) catalyst into the carbon-bromine bond of the bromoalkyne to generate an alkynyl-palladium intermediate. nih.gov This intermediate then participates in an electrophilic-type substitution with an electron-rich heterocycle to form the alkynylated product. nih.gov

Palladium-catalyzed sequential reactions involving bromoalkynes have also been developed for the synthesis of complex heterocycles. For instance, the synthesis of 3-substituted isocoumarins can be achieved through a palladium-catalyzed nucleophilic addition/oxidative annulation of bromoalkynes with benzoic acids. acs.orgnih.govorganic-chemistry.org The proposed mechanism begins with a cis-nucleophilic addition of the benzoic acid to the bromoalkyne, forming an intermediate that undergoes oxidative addition to a Pd(0) species. acs.org This is followed by an ortho-C(sp²)–H activation, leading to a seven-membered palladacyclic intermediate, which upon reductive elimination yields the isocoumarin (B1212949) product. acs.org

Similarly, the synthesis of benzo[b]furans from phenols and bromoalkynes proceeds through a base-promoted addition followed by a palladium-catalyzed intramolecular C-H bond functionalization. organic-chemistry.org The mechanism involves nucleophilic addition of the phenol (B47542) to the bromoalkyne, oxidative addition of the resulting (Z)-2-bromovinyl phenyl ether to Pd(0), electrophilic aromatic palladation, and finally, reductive elimination to furnish the benzofuran (B130515). organic-chemistry.org

These palladium-catalyzed transformations often proceed through a Pd(0)/Pd(II) catalytic cycle. nih.govresearchgate.net The cycle is initiated by the oxidative addition of the bromoalkyne to the Pd(0) catalyst. nih.govorganic-chemistry.org Subsequent steps can include transmetalation (in cross-coupling reactions), migratory insertion, and C-H activation, culminating in a reductive elimination step that releases the product and regenerates the active Pd(0) catalyst. nih.govacs.orgsnnu.edu.cn While a Pd(II)/Pd(IV) cycle is sometimes considered, density functional theory (DFT) studies often suggest that the Pd(0)/Pd(II) pathway is more energetically favorable. acs.org

Table 2: Mechanistic Steps in Palladium-Catalyzed Bromoalkyne Reactions

| Reaction Type | Key Mechanistic Steps | Intermediate Species | Reference |

| Inverse Sonogashira Coupling | Oxidative addition of bromoalkyne to Pd(0), Electrophilic substitution | Alkynyl-palladium intermediate | nih.gov |

| Isocoumarin Synthesis | cis-Nucleophilic addition, Oxidative addition to Pd(0), ortho-C-H activation, Reductive elimination | Seven-membered palladacycle | acs.org |

| Benzofuran Synthesis | Nucleophilic addition, Oxidative addition to Pd(0), Electrophilic aromatic palladation, Reductive elimination | (Z)-2-bromovinyl phenyl ether, Palladacycle | organic-chemistry.org |

Insights into Bromoalkyne Intermediates in Base-Mediated Reactions (e.g., Corey-Fuchs, Cyclizations)

Bromoalkynes are key intermediates in several important base-mediated reactions, most notably the Corey-Fuchs reaction and various cyclization processes. The Corey-Fuchs reaction is a two-step method for converting aldehydes into terminal alkynes. jk-sci.comchemeurope.com The first step involves the reaction of an aldehyde with carbon tetrabromide and triphenylphosphine (B44618) to form a dibromoolefin. alfa-chemistry.comtutorchase.com In the second step, treatment with a strong base, such as n-butyllithium, leads to the formation of a bromoalkyne intermediate through dehydrobromination. alfa-chemistry.comorganic-chemistry.org This bromoalkyne then undergoes metal-halogen exchange with a second equivalent of the base, followed by quenching to yield the terminal alkyne. alfa-chemistry.com By carefully selecting the base and reaction conditions, it is often possible to isolate the 1-bromoalkyne as a useful synthetic intermediate for further transformations. jk-sci.comchemeurope.com

Base-mediated cyclizations involving bromoalkyne intermediates are also valuable synthetic strategies. For example, 2-bromobenzoheterocycles can be synthesized through the base-mediated cyclization of appropriately substituted substrates. researchgate.net Mechanistic studies have confirmed that these reactions proceed through a bromoalkyne intermediate. researchgate.netorganic-chemistry.org The base facilitates the formation of the bromoalkyne, which then undergoes an intramolecular cyclization. In some cases, the reaction may proceed through an allene (B1206475) intermediate, formed from the bromoalkyne, which then cyclizes. beilstein-journals.org The nature of the base and the substrate structure are critical in determining the reaction pathway and the final product.

Exploration of Organometallic and Radical Pathways in Bromoalkyne Reactivity

The reactivity of bromoalkynes is not limited to polar, ionic mechanisms. Both organometallic and radical pathways play a significant role in their transformations.

Organometallic pathways are evident in the palladium-catalyzed reactions discussed previously, where palladium complexes are central to the catalytic cycle. nih.govorganic-chemistry.org Beyond palladium, other metals can also mediate the reactivity of bromoalkynes. For example, Grignard reactions of ω-bromoalkynes can proceed through both organometallic and radical cyclization pathways. srce.hr

Radical pathways involving bromoalkynes are increasingly being explored. Single-electron transfer (SET) from a suitable donor to a bromoalkyne can generate a radical anion, which can then undergo further reactions. For instance, some reactions using potassium tert-butoxide (KOtBu) are proposed to involve SET, leading to radical intermediates. acs.org The bromine atom in bromoalkynes can also be abstracted by a radical initiator to generate an alkynyl radical, which can participate in cyclization reactions. acs.orgresearchgate.net

Photoredox catalysis has emerged as a powerful tool for initiating radical reactions of bromoalkynes under mild conditions. rsc.orgresearchgate.net In these systems, a photocatalyst, upon excitation by visible light, can facilitate SET to or from the bromoalkyne, initiating a radical cascade. rsc.orgrsc.orgrsc.org For example, the radical cyclization/alkynylation of unsaturated ketoximes has been achieved using this approach. rsc.org Similarly, nickel-catalyzed cross-coupling reactions of bromoalkynes with electrophiles can proceed through radical mechanisms involving Ni(I)/Ni(III) catalytic cycles. rsc.org These radical pathways offer alternative and often complementary strategies to traditional polar reactions for the construction of complex molecules from bromoalkyne precursors. The reaction of bromine radicals with organic compounds can also proceed via a single-electron transfer mechanism. nih.gov

Strategic Applications of 13 Bromotridec 1 Yne in Complex Molecule Synthesis

Construction of Advanced Conjugated Systems

The terminal alkyne moiety of 13-Bromotridec-1-yne is a cornerstone for building extended π-conjugated systems, which are fundamental to materials science and medicinal chemistry.

Preparation of Highly Functionalized 1,3-Enynes as Versatile Synthons

Conjugated 1,3-enynes are crucial intermediates in organic synthesis, found in numerous natural products and functional materials. researchgate.net this compound is an ideal starting material for preparing these structures, primarily through transition metal-catalyzed cross-coupling reactions. nih.gov The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and a vinyl halide, is one of the most robust methods for this transformation. wikipedia.orgorganic-chemistry.org This reaction proceeds under mild conditions, tolerates a wide range of functional groups, and allows for the stereospecific synthesis of enynes. wikipedia.org For instance, coupling this compound with a vinyl iodide or bromide affords the corresponding 1,3-enyne with retention of the vinyl halide's geometry. rsc.orgorganic-chemistry.org

Recent advancements have led to the development of copper-only or copper-free Sonogashira protocols, enhancing the reaction's scope and environmental friendliness. organic-chemistry.orgrsc.org For example, a copper(I)-catalyzed coupling using N,N-dimethylglycine as a ligand effectively produces conjugated enynes. organic-chemistry.org Furthermore, alternative methods, such as the copper-catalyzed Hiyama-type cross-coupling of vinylsiloxanes with bromoalkynes, provide access to sensitive enyne structures while tolerating functional groups like aldehydes and ketones. organic-chemistry.org

Below is a table summarizing typical catalytic systems for the synthesis of 1,3-enynes from terminal alkynes like this compound.

| Catalyst System | Coupling Partners | Key Features | Source(s) |

| Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Terminal Alkyne + Vinyl Halide | Classic, highly reliable method. | wikipedia.orgorganic-chemistry.org |

| CuI / N,N-dimethylglycine | Terminal Alkyne + Vinyl Iodide | Palladium-free, good for various functional groups. | organic-chemistry.org |

| CuFe₂O₄ nanoparticles | Alkynyl Bromide + Alkenyl Boronic Acid | Magnetically separable and recyclable catalyst. | organic-chemistry.org |

| Iron Catalyst / N-Oxide | Propargylic C-H Functionalization | Two-step alkyne methenylation process. | nih.gov |

Synthesis of Alkynyl Boronate Esters and Related Organoboron Intermediates for Cross-Coupling

Alkynyl boronate esters are exceptionally useful intermediates that can participate in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov The direct conversion of this compound to its corresponding alkynyl boronate ester can be achieved through palladium- or copper-catalyzed borylation reactions using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org The Miyaura borylation reaction, traditionally used for aryl and vinyl halides, has been adapted for terminal alkynes. organic-chemistry.orgresearchgate.net

These reactions typically involve a catalytic amount of a metal complex and a base. The resulting 1-tridecynylboronate ester, which retains the terminal bromo group, is a stable, purifiable compound. organic-chemistry.org This bifunctional intermediate is primed for subsequent transformations; for example, the boronate ester can undergo Suzuki coupling with an aryl halide, and the bromo group can be used in nucleophilic substitution or another cross-coupling reaction, allowing for the rapid assembly of complex molecules.

| Reaction Type | Reagents | Product Type | Key Advantages | Source(s) |

| Miyaura Borylation | Alkenyl Halide + B₂pin₂ | Alkenyl Boronate Ester | Mild conditions, stable products. | organic-chemistry.orgorganic-chemistry.org |

| Copper-Catalyzed Borylation | Terminal Alkyne + B₂pin₂ | Alkynyl Boronate Ester | Direct functionalization of the C-H bond. | organic-chemistry.org |

| Zweifel-Type Olefination | Alkylboronic Ester + α-lithio Vinyl Bromide | Terminal Alkyne | Enantiospecific conversion of chiral boronic esters. | nih.gov |

Diverse Heterocyclic Compound Construction

The reactivity of this compound makes it a powerful tool for assembling a variety of heterocyclic scaffolds, many of which are privileged structures in medicinal chemistry.

Efficient Routes to Indoles and Substituted Benzofurans/Benzothiophenes

Indoles: The Larock indole (B1671886) synthesis is a powerful palladium-catalyzed heteroannulation used to create 2,3-disubstituted indoles from an o-iodoaniline and an alkyne. wikipedia.orgsynarchive.com While the classic Larock reaction uses internal alkynes, modifications allow for the use of terminal alkynes like this compound. ub.edu A common strategy involves an initial Sonogashira coupling of the terminal alkyne with an o-haloaniline, followed by a subsequent cyclization step to form the indole ring. ub.edu For example, reacting this compound with an o-bromoaniline under specific palladium/NHC-ligand catalysis can yield the desired indole derivative. rsc.org

Benzofurans: Substituted benzofurans can be efficiently synthesized via the coupling of phenols with alkynes. rsc.org A one-pot, copper-catalyzed aerobic oxidative cyclization between a phenol (B47542) and this compound represents a direct route to a benzofuran (B130515) bearing the long alkyl chain. rsc.org Alternatively, a palladium-catalyzed Sonogashira coupling of an o-iodophenol derivative with this compound, followed by an intramolecular cyclization, also yields the benzofuran core.

Benzothiophenes: The synthesis of benzothiophenes can be achieved through methods analogous to benzofuran synthesis, typically starting from thiophenol derivatives. beilstein-journals.orgorganic-chemistry.org A base-promoted protocol can induce a propargyl-allenyl rearrangement of a substrate derived from an o-allylthiophenol and this compound, leading to the benzothiophene (B83047) product. beilstein-journals.org Another efficient method is the reaction of o-alkynyl thioanisoles with an electrophile, which triggers a cyclization to form 2,3-disubstituted benzothiophenes. organic-chemistry.org

Access to Medically Relevant Polycyclic Scaffolds (e.g., Benzoxazepines, Iminopyrrolones)

Benzoxazepines: The seven-membered benzoxazepine ring is a core structure in various pharmacologically active compounds, including antidepressants and antihistaminic agents. mdpi.com The synthesis of these scaffolds can be achieved using this compound as a key building block. A viable strategy involves the Sonogashira cross-coupling of this compound with a bifunctional substrate, such as an o-aminophenol derivative. The resulting intermediate can then undergo an intramolecular cyclization to form the 1,4-benzoxazepine (B8686809) ring. nih.gov For instance, imidazole-fused 1,4-benzoxazepines have been synthesized via a 7-exo-dig cyclization of precursors prepared by coupling terminal alkynes with appropriately substituted benzimidazoles. nih.gov

Iminopyrrolones: While direct synthesis of iminopyrrolones from this compound is less commonly documented, the reactivity of the terminal alkyne allows for plausible synthetic routes through multicomponent reactions. These reactions are highly valuable for rapidly building molecular complexity. thieme.de A hypothetical approach could involve a copper- or gold-catalyzed reaction of this compound with an amine and an isocyanide, leading to a highly functionalized intermediate that cyclizes to form the iminopyrrolone scaffold.

Regioselective Assembly of 1,4,5-Trisubstituted Triazole Derivatives

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," typically yields 1,4-disubstituted 1,2,3-triazoles from the reaction of a terminal alkyne and an organic azide. beilstein-journals.orgnih.gov However, this reaction can be adapted to produce 1,4,5-trisubstituted triazoles, which have significant applications in medicinal and materials chemistry. beilstein-journals.org

A powerful one-pot method allows for the regiospecific synthesis of these highly substituted triazoles. organic-chemistry.org The process begins with the standard CuAAC reaction between this compound and an azide. The resulting 5-triazolyl copper intermediate is not quenched but instead trapped in situ with an electrophile, such as molecular iodine (I₂) or N-bromosuccinimide (NBS). organic-chemistry.orgresearchgate.net This electrophilic trapping exclusively installs a substituent at the 5-position of the triazole ring, providing a direct and highly regioselective route to the 1,4,5-trisubstituted product. organic-chemistry.orgnih.gov This method is notable for being the first example of its kind for synthesizing 5-iodo-1,4-disubstituted-1,2,3-triazoles. organic-chemistry.org

| Heterocycle | Synthetic Strategy | Key Reagents/Catalysts | Product Features | Source(s) |

| Indole | Larock Heteroannulation | Pd catalyst, o-iodoaniline | 2,3-disubstituted indole | wikipedia.orgub.edu |

| Benzofuran | Oxidative Cyclization | Cu catalyst, phenol, O₂ | Polysubstituted benzofuran | rsc.org |

| Benzothiophene | Propargyl-Allene Rearrangement | Base (e.g., DBU), o-allylthiophenol | Substituted benzothiophene | beilstein-journals.org |

| Benzoxazepine | Coupling / 7-exo-dig Cyclization | Pd/Cu catalyst, o-aminophenol derivative | Fused 7-membered ring | nih.gov |

| 1,4,5-Triazole | CuAAC / Electrophilic Trapping | CuI, azide, electrophile (e.g., I₂) | Regiospecific trisubstitution | organic-chemistry.orgresearchgate.net |

Elaborating Carbon Skeletons and Aromatic Architectures

The dual reactivity of this compound allows for its sequential or orthogonal functionalization, enabling the construction of intricate molecular architectures. The terminal alkyne provides a handle for carbon-carbon bond formation through various coupling and addition reactions, while the bromoalkane moiety is amenable to nucleophilic substitution, facilitating the introduction of diverse functional groups and the extension of carbon chains.

A fundamental application of this compound lies in its ability to participate in alkylation reactions, serving as a precursor for elongated and functionalized carbon chains. The terminal alkyne can be readily deprotonated with a strong base to form a nucleophilic acetylide anion. This acetylide can then react with various electrophiles, most notably alkyl halides, in an SN2 reaction to forge a new carbon-carbon bond, effectively extending the carbon backbone. libretexts.org This process is a cornerstone of synthetic organic chemistry, allowing for the construction of complex carbon skeletons from simpler precursors.

The general scheme for the alkylation of a terminal alkyne is depicted below:

R-C≡C-H + Base → R-C≡C:- + Base-H+

R-C≡C:- + R'-X → R-C≡C-R' + X-

In the context of this compound, the molecule itself contains a reactive alkyl halide moiety. This allows for its use as an electrophile in reactions with other nucleophiles. More strategically, the terminal alkyne can be functionalized first, and the bromo group can be subsequently displaced by a nucleophile to introduce additional complexity. For instance, the alkyne can undergo a Sonogashira coupling with an aryl halide, and the resulting product can then be subjected to an alkylation reaction at the bromine-bearing carbon.

A variety of alkylating agents can be employed to react with the acetylide derived from an alkyne, leading to a diverse array of functionalized products. The table below illustrates potential chain extension and functionalization reactions utilizing the reactivity of the bromoalkane portion of this compound or its derivatives.

| Reactant with this compound Derivative | Reaction Type | Resulting Functional Group/Structure |

| Sodium Azide (NaN₃) | Nucleophilic Substitution | Azide (-N₃) |

| Sodium Cyanide (NaCN) | Nucleophilic Substitution | Nitrile (-CN) |

| Malonic Ester Enolate | Malonic Ester Synthesis | Carboxylic Acid (after hydrolysis and decarboxylation) libretexts.org |

| Another Acetylide Anion | Alkylation | Internal Alkyne |

These examples highlight the utility of the bromoalkane functionality in introducing key chemical handles that can be further elaborated, demonstrating the role of this compound as a versatile synthon for building complex molecules.

While direct experimental evidence for the use of this compound in the stereoselective synthesis of aromatic and polyaromatic compounds is not extensively documented, its chemical structure provides a clear blueprint for its potential application in such transformations. The terminal alkyne is a key precursor for the construction of aromatic rings through various cycloaddition and transition-metal-catalyzed reactions.

One of the most powerful methods for forming arylalkynes, which are precursors to more complex aromatic systems, is the Sonogashira coupling. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This compound could readily participate in this reaction, coupling with a variety of aryl halides to generate long-chain alkyl-substituted arylalkynes.

Hypothetical Sonogashira Coupling of this compound:

Br-(CH₂)₁₂-C≡CH + Ar-X --(Pd catalyst, Cu(I) cocatalyst, Base)--> Br-(CH₂)₁₂-C≡C-Ar

The resulting arylalkyne, still possessing the terminal bromo group, is a valuable intermediate. The bromo group can be used for further functionalization, or the enyne moiety can undergo cyclization to form polyaromatic systems.

Furthermore, the alkyne functionality is a key participant in various cycloaddition reactions that can lead to the formation of aromatic rings. For instance, [2+2+2] cycloadditions, often catalyzed by transition metals like rhodium or cobalt, can combine three alkyne units to form a substituted benzene (B151609) ring. While intermolecular trimerization of this compound would lead to a mixture of products, co-cyclotrimerization with other alkynes could provide a route to specifically substituted aromatic compounds bearing the long bromoalkyl chain.

Another powerful strategy involves the Diels-Alder, or [4+2] cycloaddition, reaction. libretexts.org While a simple alkyne is not a typical diene or dienophile, it can be converted into a more reactive species. For example, the alkyne could be part of a larger conjugated system that then participates in a Diels-Alder reaction to form a six-membered ring, which can subsequently be aromatized.

The stereoselectivity in these reactions is often dictated by the catalyst system and the nature of the reactants. For instance, in transition-metal-catalyzed cyclizations of enynes (molecules containing both a double and a triple bond), the stereochemical outcome can be controlled by the choice of chiral ligands on the metal center. nih.govresearchgate.net An enyne could be synthesized from this compound, for example, by a Heck coupling reaction, and then subjected to a stereoselective cyclization to form a chiral carbocycle which could be a precursor to a stereochemically defined aromatic system.

The following table outlines some potential, albeit hypothetical, pathways for the synthesis of aromatic compounds starting from this compound.

| Reaction Type | Reactants with this compound | Intermediate Product | Aromatization Strategy |

| Sonogashira Coupling followed by Cyclization | Aryl dihalide | Arylalkyne with a pendant aryl halide | Intramolecular coupling (e.g., Heck, Suzuki) |

| [2+2+2] Cycloaddition | Two equivalents of a simple alkyne | Substituted benzene with a bromotridecyl group | Forms aromatic ring directly |

| Enyne Metathesis followed by Cyclization | An appropriate diene | A larger enyne | Transition-metal-catalyzed cycloisomerization |

These theoretical applications underscore the potential of this compound as a valuable tool for the construction of complex aromatic and polyaromatic architectures, a field of significant interest in materials science and medicinal chemistry.

Emerging Trends and Future Perspectives in 13 Bromotridec 1 Yne Research

Development of Novel Catalytic Systems for Bromoalkyne Transformations

The transformation of bromoalkynes is heavily reliant on catalytic systems that can selectively activate different parts of the molecule. Current research is geared towards developing more sustainable, efficient, and robust catalysts.

Exploration of Earth-Abundant Metal Catalysis for Enhanced Sustainability

In a move away from costly and scarce precious metals like palladium, the field is increasingly exploring the use of earth-abundant 3d transition metals such as cobalt, nickel, iron, and copper. researchgate.netnsf.gov These metals offer the potential for more cost-effective and sustainable chemical processes. nsf.gov Their unique reactivity also enables novel transformations that are challenging for precious metals. nsf.gov

Cobalt-catalyzed systems have shown promise in the C-H alkynylation of heteroarenes with bromoalkynes under very mild conditions, even at room temperature. researchgate.net For instance, chelation-assisted C-H functionalizations can proceed with a mild base like potassium carbonate, demonstrating a step-economical approach. researchgate.net Research has also demonstrated the use of commercially available Co(II) salts with chiral-Salox ligands for the enantioselective C-H bond annulation of phosphinamides with bromoalkynes. researchgate.net

Nickel catalysis is another prominent area, enabling a variety of transformations. nsf.gov Nickel-catalyzed reductive cross-electrophile coupling reactions, for example, can synthesize internal alkynes from bromoalkynes and N-hydroxyphthalimide esters without needing a photocatalyst or strong oxidant. nih.gov This highlights the ability of nickel to mediate couplings between two different electrophiles. Furthermore, nickel catalysts are effective in photoredox C-H functionalization, showcasing unique reaction pathways under mild conditions. researchgate.net

Recent studies have also highlighted the efficiency of copper-catalyzed reactions. A microwave-assisted, copper-catalyzed coupling of bromoalkynes and sulfonamides allows for the rapid synthesis of N-sulfonyl ynamides. organic-chemistry.org The synergistic effect of an alcohol solvent and microwave irradiation drastically reduces reaction times to as little as ten minutes. organic-chemistry.org

Table 1: Earth-Abundant Metal Catalysts in Bromoalkyne Transformations

| Metal Catalyst System | Transformation Type | Key Findings | Source(s) |

|---|---|---|---|

| Co(II) salt / Chiral-Salox ligand | C-H Annulation | Achieves regio-reversal and enantioselective annulation through desymmetrization. | researchgate.net |

| Cobalt(III) | C-H Alkynylation | Enables direct alkynylation of heteroarenes with bromoalkynes at ambient temperatures. | researchgate.net |

| Nickel(0) | Reductive Decarboxylative Coupling | Couples bromoalkynes with N-hydroxyphthalimide esters to form internal alkynes. | nih.gov |

| Copper (CuSO₄·5H₂O) / DMEDA | C-N Coupling | Rapid (10 min) synthesis of N-sulfonyl ynamides assisted by microwave irradiation. | organic-chemistry.org |

Rational Design of Ligands for Improved Reactivity, Selectivity, and Functional Group Tolerance

The performance of a metal catalyst is intrinsically linked to the properties of its coordinating ligands. numberanalytics.com The rational design of ligands is a critical strategy for enhancing reactivity, controlling selectivity (e.g., regioselectivity and stereoselectivity), and improving tolerance to various functional groups. rsc.orgwiley.com

Ligand design influences catalytic reactions by modifying the steric and electronic environment of the metal center. numberanalytics.com For example, in nickel-catalyzed reactions involving bromoalkynes, the choice of ligand is crucial for controlling the reaction pathway. acs.org DFT calculations have shown that steric hindrance introduced by the ligand is a primary factor in controlling the stereoselectivity of Ni-catalyzed cyclization/carboxylation of bromoalkynes. acs.org Similarly, developing quantitative predictive models that correlate ligand properties (such as cone angles and Sterimol parameters) with reaction outcomes is a key area of research for rationally designing catalysts. acs.org

The design of chiral ligands is essential for asymmetric catalysis. In the cobalt-catalyzed annulation with bromoalkynes, chiral-Salox ligands were instrumental in achieving high enantioselectivity. researchgate.net In other systems, ion-pairing interactions between a ligand and a substrate have been used to control selectivity in C-H functionalization reactions, offering a powerful, noncovalent design strategy. acs.org The development of bulky phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands has also significantly improved the efficiency and selectivity of various cross-coupling reactions. numberanalytics.com

Sustainable and Green Synthetic Methodologies for Bromoalkyne Production and Utilization

A major thrust in modern chemistry is the development of green and sustainable processes. This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Advancements in Metal-Free and Mild Reaction Conditions

There is a growing interest in developing synthetic methods that eliminate the need for transition metal catalysts, thereby avoiding concerns about metal contamination in products and reducing costs. rsc.org Several metal-free approaches for the transformation of bromoalkynes have been successfully developed.

One notable advancement is the use of visible light and an organic photocatalyst. An unprecedented direct hydroalkylation of chloroalkynes and an sp3-C-H alkynylation of bromoalkynes have been achieved using a diaryl ketone as a photo-organocatalyst, excited by a simple household fluorescent bulb. nih.gov This photo-organocatalytic hydrogen atom transfer strategy provides access to a broad range of functionalized molecules under exceptionally mild conditions. nih.gov

Other metal-free methods rely on simple bases to promote reactions. An operationally simple, room-temperature synthesis of ynesulfonamides has been developed by reacting bromoalkynes with sulfonylamides in the presence of Triton B. rsc.orgrsc.org Similarly, a transition-metal-free polymerization of bromoalkynes with phenols has been established, yielding high molecular weight polymers in as short as one hour. acs.org The synthesis of 1-haloalkynes can also be achieved under metal-free conditions using N-halosuccinimides and an organic base like DBU, featuring inexpensive reagents and extremely short reaction times. rsc.org

Table 2: Metal-Free Methodologies for Bromoalkyne Reactions

| Method | Reagents/Conditions | Product Type | Key Advantages | Source(s) |

|---|---|---|---|---|

| Photo-organocatalysis | Diaryl ketone, visible light, base | sp³-C-H Alkynylation products | Metal-free, uses household light bulb, mild conditions. | nih.gov |

| Base-promoted C-N coupling | Sulfonylamide, Triton B, room temp. | Ynesulfonamides | Metal-free, simple, rapid, room temperature. | rsc.orgrsc.org |

| Base-promoted Polymerization | Phenol (B47542), base, 1 hour | Poly(bromoalkyne-phenol)s | Metal-free, rapid, high molecular weight polymers. | acs.org |

| Base-mediated Halogenation | Terminal alkyne, NBS, DBU | 1-Bromoalkynes | Metal-free, inexpensive reagents, very short reaction time. | rsc.org |

Development of Scalable Processes and Simplified Purification Techniques for Industrial Relevance

For a synthetic method to be industrially viable, it must be scalable and economically efficient. This includes simplifying purification procedures to reduce costs and waste. nih.gov Several of the aforementioned green methodologies have demonstrated potential for scalability. For instance, the metal-free synthesis of ynesulfonamides and the DBU-mediated synthesis of 1-bromoalkynes have been successfully performed on a gram scale. rsc.orgrsc.orgdoi.org

A key aspect of green process development is the minimization of complex purification steps like column chromatography. nih.gov The development of protocols where the product can be isolated by simple precipitation or extraction is highly desirable. nih.gov For example, a sustainable synthesis of 1,2,3-triazoles using a biodegradable solvent allowed for product isolation by simple precipitation in water, eliminating the need for organic solvent extractions. nih.gov Similarly, flow chemistry and microreactor technology are being explored to develop sustainable processes that offer better control, safety, and scalability compared to traditional batch methods. beilstein-journals.org These technologies can enable the use of hazardous reagents more safely and can often be scaled up by continuous operation. beilstein-journals.org

Theoretical and Computational Chemistry for Predictive Understanding of Bromoalkyne Reactivity

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of molecules like 13-Bromotridec-1-yne. acs.org These methods provide deep insights that are often difficult to obtain through experiments alone.

DFT calculations have been employed to elucidate the complex mechanisms of metal-catalyzed reactions involving bromoalkynes. In a study on the Ni-catalyzed cyclization and carboxylation of bromoalkynes, DFT was used to clarify the mechanistic details and the origin of stereoselectivity. acs.org The calculations revealed that steric hindrance is the main factor controlling the product's configuration and that a radical pathway is kinetically more favorable. acs.org

Computational studies also aid in understanding reactivity in metal-free systems. Quantum chemical calculations on the visible-light-enabled functionalization of bromoalkynes supported a vinyl radical intermediate, helping to explain the observed diastereoselectivity. nih.gov Furthermore, DFT has been used to investigate the functional group compatibility in the gold(I)-catalyzed cycloisomerization of 1-bromoalkynes. researchgate.net These calculations explained why certain functional groups are not tolerated, attributing it to preferential coordination of the gold catalyst to the functional group over the alkyne, leading to catalyst deactivation. researchgate.net The evolution of data science tools, which use chemical descriptors derived from DFT calculations, is also paving the way to correlate structural features of catalysts with reaction outcomes, enabling more predictive models for catalyst design. digitellinc.com

Elucidating Reaction Pathways and Transition States through Computational Modeling

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate mechanisms of reactions involving bromoalkynes. researchgate.netnumberanalytics.com These theoretical calculations provide profound insights into reaction pathways, intermediate structures, and the high-energy transition states that govern the course of a chemical transformation. numberanalytics.com By mapping the energy landscape of a reaction, chemists can understand the factors that control reaction rates and selectivity. numberanalytics.comchemrxiv.org

In the context of bromoalkyne chemistry, DFT studies have been instrumental in clarifying the mechanisms of various metal-catalyzed reactions. For instance, in the palladium-catalyzed bromoalkynylation of ynamides, DFT analysis of the rate-determining oxidative addition step has corroborated experimental findings, such as Hammett plot analyses. chemrxiv.org These models suggest a buildup of negative charge at the alkyne carbon attached to the palladium center in the transition state. chemrxiv.org

Similarly, computational studies have been crucial in understanding the gold(I)-catalyzed cycloisomerization of aliphatic 1-bromoalkynes. digitellinc.comresearchgate.net These investigations revealed a previously unknown mechanism involving a concerted digitellinc.comCurrent time information in Vanderburgh County, US.-hydride shift and C-C bond formation. The key feature of this pathway is a gold-stabilized vinylcation-like transition state, a reactive intermediate that had not been previously observed in gold catalysis. researchgate.net Such detailed mechanistic understanding, derived from computational modeling, is essential for optimizing reaction conditions and expanding the synthetic utility of bromoalkynes like this compound.

Table 1: Examples of Computational Modeling in Bromoalkyne Reactions

| Catalyst System | Reaction Type | Key Computational Finding | Source(s) |

|---|---|---|---|

| Palladium(II) | Bromoalkynylation | Negative charge buildup on alkyne carbon in the oxidative addition transition state. | chemrxiv.org |

| Gold(I) | Cycloisomerization | Identification of a gold-stabilized vinylcation-like transition state. | digitellinc.comresearchgate.net |

| Nickel(I) | Cyclization/Carboxylation | Electrostatic effects favor the syn-insertion of the alkyne into the Ni(I) center. | researchgate.net |

| Gold(I) / InBr₃ | Cross-Coupling | Involvement of gold(I) vinylidene or vinylidenephenonium gold(I) cation intermediates. | acs.org |

Predictive Design of Novel Bromoalkyne Transformations and Reactivity Profiles

The insights gained from computational modeling are increasingly being leveraged for the predictive design of new reactions and for understanding the reactivity profiles of bromoalkynes. By analyzing transition state structures and energies, researchers can forecast how changes to a substrate or catalyst will impact the reaction's outcome, including its rate and selectivity. numberanalytics.com

One powerful experimental tool, often used in conjunction with computational analysis, is the Hammett plot. In the study of Pd-catalyzed bromoalkynylation, a positive slope in the Hammett plot indicated that electron-withdrawing groups on the bromoalkyne's aryl substituent accelerate the reaction. chemrxiv.org This kind of quantitative structure-activity relationship allows chemists to predict the relative reactivity of various substituted bromoalkynes without needing to test each one empirically.

Furthermore, research has highlighted the significant differences in reactivity between various classes of bromoalkynes. A notable example is the "remarkable reactivity difference" observed between oxygen-substituted and non-oxygen-substituted bromoalkynes in copper-catalyzed Cadiot-Chodkiewicz cross-coupling reactions. acs.orgresearchgate.net It was found that bromoalkynes with oxygen substitution at the homopropargylic position exhibit significantly increased reactivity. acs.org This understanding of reactivity profiles is critical for designing complex, multi-component reactions where different bromoalkynes must react in a controlled sequence. By building predictive models based on these experimental and computational data, researchers can rationally design novel transformations for molecules like this compound, targeting desired reactivity and selectivity. digitellinc.com

Table 2: Factors Influencing Bromoalkyne Reactivity

| Factor | Observation | Implication for Predictive Design | Source(s) |

|---|---|---|---|

| Electronic Effects | Electron-withdrawing groups can accelerate Pd-catalyzed reactions. | Reactivity can be tuned by altering substituents; predictions can be made using Hammett constants. | chemrxiv.org |

| Oxygen Substitution | Oxygen substitution at the homopropargylic position significantly increases reactivity in Cu-catalyzed couplings. | Allows for selective reaction in the presence of multiple, electronically distinct bromoalkyne moieties. | acs.orgresearchgate.net |

| Halide Moiety | The presence of bromine enhances the reactivity of the alkyne component in Ru-catalyzed [2+2] cycloadditions. | The bromoalkyne is a more reactive partner for specific cycloaddition reactions compared to a terminal alkyne. | acs.org |

Integration of Bromoalkyne Chemistry with Flow Chemistry and Automation for High-Throughput Synthesis and Discovery

The convergence of bromoalkyne chemistry with flow synthesis and automation is set to revolutionize the pace of chemical discovery. rsc.org Flow chemistry, which involves performing reactions in a continuously flowing stream through a network of tubes or microreactors, offers numerous advantages over traditional batch processing. cdg.ac.atbeilstein-journals.org These benefits include superior control over reaction parameters like temperature and mixing, enhanced safety due to the small reaction volumes, and simplified scalability. cdg.ac.atelveflow.com

These features are particularly advantageous for bromoalkyne reactions, which can be exothermic or involve unstable intermediates. The precise temperature control of a flow reactor can minimize side reactions, while the rapid mixing ensures high reproducibility. The integration of inline purification and analysis tools allows for the telescoping of multiple reaction steps into a single, continuous process, significantly improving efficiency. beilstein-journals.org

When coupled with automation, flow chemistry systems become powerful platforms for high-throughput synthesis and discovery. rsc.orgvapourtec.com Automated platforms can systematically vary reaction conditions, substrates, and catalysts to rapidly optimize reactions or synthesize large libraries of compounds for screening. oxfordglobal.comrsc.org By employing robotics and sophisticated control software, researchers can design and execute hundreds of experiments with minimal human intervention. rsc.orgstreamgo.live This automated approach allows for the rapid exploration of the chemical space around a core structure like this compound, facilitating the discovery of molecules with novel properties. nih.govchemrxiv.org The ultimate goal is to create autonomous systems that can, guided by machine learning algorithms, design their own synthetic routes, execute them, and analyze the results, thereby dramatically accelerating the development of new functional molecules. rsc.orgstreamgo.live

Table 3: Components of an Integrated Flow Chemistry and Automation Platform

| Component | Function | Advantage for Bromoalkyne Chemistry | Source(s) |

|---|---|---|---|

| Syringe/HPLC Pumps | Precisely deliver reagents into the reactor. | Accurate control over stoichiometry and reaction time. | cdg.ac.at |

| Microreactors/Coil Reactors | Provide the environment for the chemical reaction. | Superior heat and mass transfer for better control and safety. | cdg.ac.atelveflow.com |

| Back-Pressure Regulator | Maintain pressure to superheat solvents or handle gaseous reagents. | Enables reactions at temperatures above the solvent's boiling point, increasing reaction rates. | elveflow.com |

| Automated Control Software | Manages pumps, valves, and sensors to execute predefined sequences. | Enables high-throughput screening, optimization, and data logging. | rsc.orgrsc.org |

| Inline Analysis (e.g., IR, UV-Vis) | Monitors reaction progress in real-time. | Allows for rapid reaction optimization and quality control. | beilstein-journals.org |

| Robotic Sample Collection | Collects and prepares products for offline analysis or further screening. | Facilitates the creation of large compound libraries for discovery. | rsc.orgstreamgo.live |

Q & A

Q. What novel applications of this compound exist in polymer or natural product synthesis?

- Methodological Answer : Explore its use as a crosslinker in click chemistry (e.g., Cu-free strain-promoted azide-alkyne cycloaddition) or in synthesizing branched dendrimers. For natural products, optimize Stille couplings to append complex motifs (e.g., taxol side chains) and characterize products via HRMS and 2D NMR (COSY, HSQC) .

Tables

| Analysis Method | Key Parameters | Application |

|---|---|---|

| GC-MS | Column: DB-5; Ionization: EI (70 eV) | Purity, fragmentation patterns |

| HPLC | Mobile phase: ACN/H₂O (70:30); λ: 254 nm | Quantification of degradation products |

| DFT Calculations | Basis set: B3LYP/6-31G*; Solvent: THF | Reactivity prediction in couplings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.